![molecular formula C11H12N2O2 B087659 1-[(二甲基氨基)甲基]-1H-吲哚-2,3-二酮 CAS No. 13129-67-4](/img/structure/B87659.png)

1-[(二甲基氨基)甲基]-1H-吲哚-2,3-二酮

描述

Synthesis Analysis

The synthesis of related indole derivatives often involves multistep reactions, starting from common precursors like indoleacetic acid or methyl indole-2-carboxylates. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoates can be prepared efficiently from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA), showcasing the foundational steps toward complex indole derivatization (Časar, Bevk, Svete, & Stanovnik, 2005).

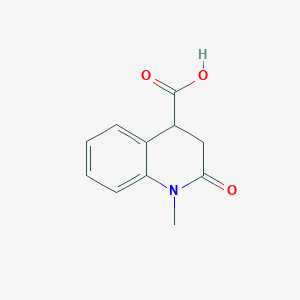

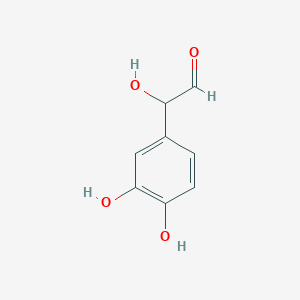

Molecular Structure Analysis

Indole derivatives display varied molecular structures, which can be manipulated through different chemical reactions. For example, structural evaluations have been conducted on similar compounds, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding their chemical behavior (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, leading to a broad range of products. For instance, the reaction of indole derivatives with (thio)ureas under acidic conditions or with carbocyclic and heterocyclic diketones illustrates their versatility in forming new chemical entities (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Physical Properties Analysis

Physical properties like melting points, crystalline structure, and dipole moments are essential for characterizing indole derivatives. Studies have shown that even weak C-H...O interactions in the crystal lattice can significantly impact these properties (May, Destro, & Gatti, 2001).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity, stability, and interaction with different reagents, are critical for their application in synthesis and medicinal chemistry. For instance, the formation of novel pyrimidine derivatives from indole precursors illustrates the compound's chemical flexibility and potential for generating bioactive molecules (Ramadan, Rasheed, & Ashry, 2019).

科学研究应用

染色涤纶织物

该化合物可用于合成分散染料,用于染色涤纶织物 . 该工艺涉及通过使烯胺酮衍生物与苯重氮盐反应来制备新型分散色 . 然后使用这些染料以不同的温度对涤纶材料进行染色 .

抗菌活性

从该化合物衍生的合成染料显示出潜在的抗菌活性 . 它们已针对真菌、酵母菌以及革兰氏阳性和革兰氏阴性细菌进行了测试 .

自清洁性能

当应用于涤纶织物时,这些染料可以赋予自清洁性能 . 这是通过用氧化锌纳米粒子处理织物来实现的 .

紫外线防护

处理过的涤纶织物也显示出增强的紫外线防护 . 这是在处理过程中使用氧化锌纳米粒子的另一个好处 .

生物潜力

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-[(dimethylamino)methyl]-1H-indole-2,3-dione”, being an indole derivative, might also hold potential for future research and development in the field of medicinal chemistry.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.

属性

IUPAC Name |

1-[(dimethylamino)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWDVUJPHMCDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364879 | |

| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13129-67-4 | |

| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

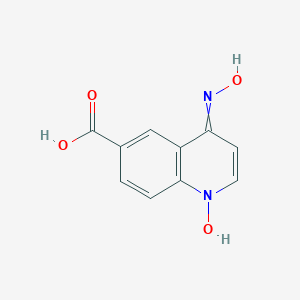

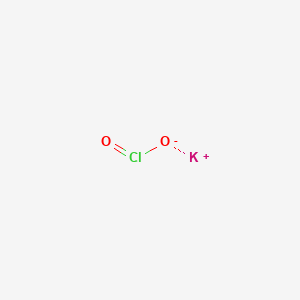

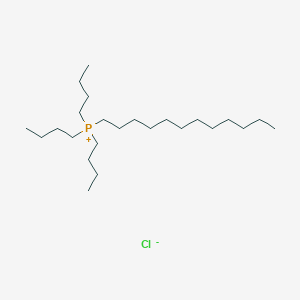

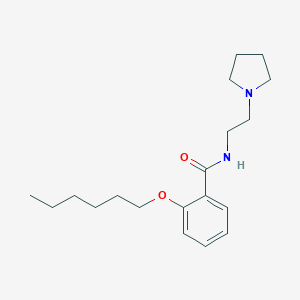

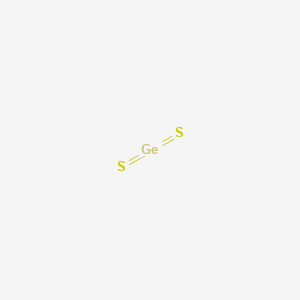

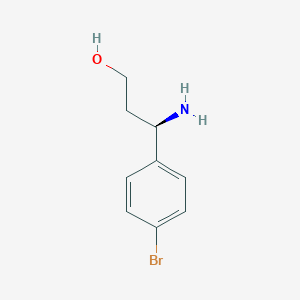

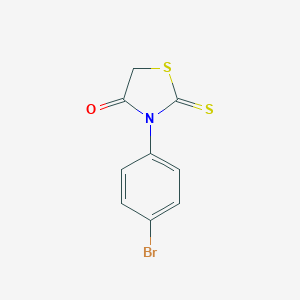

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)